Lithium diisopropylamide mono(tetrahydrofuran)

Beschreibung

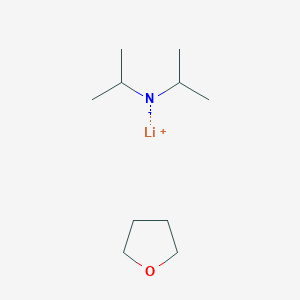

Lithium diisopropylamide mono(tetrahydrofuran) (LDA-THF) is a widely used lithium amide base in organic synthesis. Its molecular formula is [(CH₃)₂CH]₂NLi·C₄H₈O, with a molecular weight of 179.23 g/mol and CAS number 116912-61-9 . Typically supplied as a 1.5 M solution in cyclohexane (density: 0.816 g/mL), LDA-THF is highly reactive, flammable, and requires storage at 2–8°C . Its structure involves a lithium cation coordinated by one tetrahydrofuran (THF) molecule and two diisopropylamide ligands, forming a monomer-dimer equilibrium in solution .

LDA-THF is renowned for its strong basicity and ability to deprotonate weakly acidic substrates (e.g., esters, ketones) under cryogenic conditions (−78°C). Its reactivity is governed by aggregation states and solvent coordination. For example, rate-limiting deaggregation of LDA dimers to monomers precedes substrate metalation in THF . Trace additives like LiCl can accelerate reactions by stabilizing reactive monomers .

Eigenschaften

IUPAC Name |

lithium;di(propan-2-yl)azanide;oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N.C4H8O.Li/c1-5(2)7-6(3)4;1-2-4-5-3-1;/h5-6H,1-4H3;1-4H2;/q-1;;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJXGDYAEOTOCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)[N-]C(C)C.C1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22LiNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30924467 | |

| Record name | Lithium N-(propan-2-yl)propan-2-aminide--oxolane (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123333-84-6 | |

| Record name | Lithium N-(propan-2-yl)propan-2-aminide--oxolane (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-Methylethyl)-2-propanamine lithium salt, compd. with Tetrahydrofuran (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism

-

Electron Transfer : Lithium metal donates electrons to styrene, forming a radical anion intermediate.

-

Proton Abstraction : The intermediate abstracts a proton from diisopropylamine, generating LDA·THF and ethylbenzene.

-

THF Modulation : THF is restricted to ≤1.0 equiv per LDA to stabilize the mono-adduct while preventing metalation of THF itself.

-

Reagents : Lithium sand (10% excess), diisopropylamine (2.05 equiv), styrene (1.0 equiv), THF (0.8–1.0 equiv), cyclohexane (cosolvent).

-

Conditions :

-

Temperature: 30–45°C (exothermic reaction requires cooling).

-

THF Addition: Fed dropwise with styrene to control aggregation.

-

-

Yield : 85–95% LDA·THF (1.5–2.3 M in cyclohexane/THF).

Advantages :

Solvent Effects on Mono-THF Adduct Stability

The mono-THF complex’s integrity depends critically on solvent composition:

Hydrocarbon Cosolvents

Cyclohexane or hexanes reduce THF’s activity, discouraging polysolvation. In 70:30 cyclohexane/THF (v/v), LDA·THF remains stable for >6 months at −20°C.

THF Purity

Anhydrous THF (≤30 ppm H2O) is essential. Hydrolysis generates LiOH and free diisopropylamine, detectable by GC-MS:

Structural Characterization and Quality Control

NMR Spectroscopy

Analyse Chemischer Reaktionen

Types of Reactions

Lithium diisopropylamide mono(tetrahydrofuran) primarily undergoes deprotonation reactions. It is used to generate carbanions or enolate anions from carbonyl-containing compounds. These anions can then participate in various reactions, including alkylation, acylation, aldol condensation, and α-selenation .

Common Reagents and Conditions

Reagents: Diisopropylamine, n-butyllithium, tetrahydrofuran.

Conditions: Low temperatures (0°C to -78°C), inert atmosphere (usually nitrogen or argon).

Major Products

The major products formed from reactions involving lithium diisopropylamide mono(tetrahydrofuran) include enolates, which can further react to form α,β-unsaturated carbonyl compounds, alkylated ketones, and other derivatives .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

LDA-THF is predominantly used as a strong base for selective deprotonation reactions. Its applications in organic synthesis include:

- Generation of Enolates : LDA facilitates the formation of kinetic enolates, which are crucial for subsequent reactions such as alkylation and acylation.

- Anionic Polymerization : It serves as an initiator in the polymerization of monomers like D,L-lactide and methyl methacrylate.

- Deprotonation of Acids : Converts carboxylic acids into enediolate intermediates for synthesizing trifluoromethyl ketones.

Pharmaceutical Synthesis

In medicinal chemistry, LDA-THF is utilized for:

- Synthesis of Active Pharmaceutical Ingredients (APIs) : For example, it plays a role in the synthesis of phenylacetic acid components used in muscarinic M3 receptor antagonists.

- Intermediate Production : It aids in the preparation of key intermediates for drugs like Gemfibrozil, enhancing the efficiency of synthetic routes.

Material Science

LDA-THF is applied in the development of advanced materials:

- Synthesis of Conductive Polymers : It is used in the preparation of sexithiophene derivatives for photovoltaic devices.

- Fine Chemical Production : The compound is instrumental in producing high-value fine chemicals through selective deprotonation reactions.

Table 1: Key Reactions Involving LDA-THF

| Reaction Type | Description | Major Products |

|---|---|---|

| Deprotonation | Generates carbanions from weak acids | Enolates |

| Alkylation | Adds alkyl groups to carbonyl compounds | Alkylated ketones |

| Polymerization | Initiates anionic polymerization | Polymers |

| Synthesis of APIs | Forms intermediates for pharmaceutical compounds | Various APIs |

Table 2: Safety and Handling Information

| Hazard Category | Description |

|---|---|

| Flammable Liquid | Highly flammable; handle with care |

| Eye Damage | Causes serious eye damage |

| Skin Corrosion | Causes severe skin burns |

| Environmental Hazard | Very toxic to aquatic life |

Case Study 1: Synthesis of Gemfibrozil Intermediates

In a study conducted by researchers, LDA was employed to synthesize intermediates necessary for Gemfibrozil production. The process involved using LDA to deprotonate an ester, followed by quenching with a bromo compound to yield the desired product efficiently .

Case Study 2: Anionic Polymerization

Another research highlighted the use of LDA as an initiator for the anionic polymerization of D,L-lactide. The reaction was carried out at low temperatures (-78°C) to maintain control over the polymerization process, resulting in high molecular weight polymers suitable for biomedical applications .

Wirkmechanismus

Lithium diisopropylamide mono(tetrahydrofuran) acts as a strong base by abstracting protons from weakly acidic compounds. The lithium ion coordinates with the tetrahydrofuran, stabilizing the resulting anion. This stabilization allows the anion to participate in further reactions, such as nucleophilic substitutions and condensations .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Mechanistic Studies

- Aggregation Dynamics: Cryoscopy and DFT studies reveal LDA-THF exists as a monomer-dimer equilibrium in THF, with deaggregation barriers (~10–15 kcal/mol) aligning with experimental kinetic data .

- Autocatalysis: In LDA-mediated 1,4-additions, lithium enolates formed during the reaction catalyze further dimer dissociation, creating mixed aggregates with enhanced reactivity .

- Solvent Effects: THF coordination stabilizes LDA monomers, whereas hexane or cyclohexane promote dimerization, reducing reactivity .

Biologische Aktivität

Lithium diisopropylamide mono(tetrahydrofuran) (LDA-THF) is a prominent reagent in organic chemistry, particularly known for its strong basicity and ability to facilitate deprotonation reactions. This compound is commonly utilized to generate carbanions and enolate anions from carbonyl-containing compounds, making it invaluable in various synthetic applications. This article delves into the biological activity of LDA-THF, exploring its mechanisms, applications, and relevant case studies.

Overview of Lithium Diisopropylamide Mono(tetrahydrofuran)

- Chemical Formula : C10H22LiNO

- Molecular Weight : 185.25 g/mol

- Structure : LDA-THF consists of lithium diisopropylamide dissolved in tetrahydrofuran, a polar aprotic solvent that enhances its reactivity.

LDA acts primarily as a strong base , abstracting protons from carbon-hydrogen bonds in weakly acidic compounds. The mechanism involves the formation of carbanions or enolate anions, which can participate in various nucleophilic reactions. The primary biochemical pathway affected by LDA is the deprotonation of carbon-hydrogen compounds, leading to significant transformations in organic synthesis.

Key Reactions

- Deprotonation : LDA is particularly effective at deprotonating weak acids without attacking carbonyl groups.

- Formation of Anions : It generates reactive intermediates such as carbanions and enolates that are essential for subsequent reactions like alkylation and acylation.

Applications in Research and Industry

LDA-THF has diverse applications across multiple fields:

- Organic Synthesis : LDA is widely used for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

- Polymerization Initiator : It serves as an initiator in the anionic polymerization of lactides.

- Biological Research : In biochemistry, LDA has been employed to synthesize precursors for drug development, such as muscarinic M3 receptor antagonists .

1. Ortholithiation Studies

A study investigated the ortholithiation of 2-fluoropyridines using LDA-THF at low temperatures (-78 °C). This research highlighted the unique reactivity patterns of LDA, revealing autocatalytic behavior and sensitivity to lithium chloride impurities. The findings emphasized the importance of reaction conditions on the efficiency of lithiation processes .

2. Synthesis of Thymidine Derivatives

In another study, LDA was used to facilitate the synthesis of 4′-substituted thymidines through deprotonation reactions. The results demonstrated that LDA could selectively deprotonate substrates leading to high yields of desired products, showcasing its utility in nucleoside chemistry .

Comparative Analysis

| Property | Lithium Diisopropylamide Mono(tetrahydrofuran) | Other Bases |

|---|---|---|

| Basicity | Strong | Varies |

| Solvent Compatibility | Effective in THF | Depends on base |

| Reaction Type | Deprotonation | Varies |

| Common Uses | Organic synthesis, polymerization | General reactions |

Pharmacokinetics

The pharmacokinetic profile of LDA is characterized by its reactivity and solubility in non-polar organic solvents. Its stability is influenced by environmental factors such as temperature and solvent polarity. The compound's efficacy is enhanced in inert atmospheres, typically nitrogen or argon, which prevent unwanted side reactions.

Q & A

Q. How should LDA·THF solutions be prepared to control aggregation states in synthetic protocols?

LDA·THF solutions are typically prepared in anhydrous THF or cyclohexane at low temperatures (−78°C). Aggregation is influenced by solvent coordination: THF stabilizes LDA dimers via solvation, while cyclohexane promotes monomeric species. To minimize unintended aggregation, use rigorously dried solvents and avoid LiCl contamination unless catalysis is intended. Pre-cooling solvents to −78°C before LDA addition ensures consistent reactivity .

Q. Why is tetrahydrofuran (THF) the preferred solvent for LDA-mediated reactions?

THF coordinates strongly with lithium ions, stabilizing LDA dimers and modulating reactivity. The solvent’s polarity and low viscosity enhance reaction rates by facilitating deaggregation into reactive monomers. NMR studies confirm that LDA exists exclusively as a THF-solvated dimer in solution, which dissociates upon substrate interaction .

Q. What are common side reactions in LDA-mediated deprotonations, and how can they be mitigated?

Competing 1,4-additions, enolate formation, or ortholithiation can occur. To suppress side reactions:

Q. How does lithium chloride (LiCl) contamination affect LDA reactivity?

Trace LiCl (<1 mol %) accelerates reactions by forming mixed aggregates (LDA-LiCl), which lower deaggregation energy barriers. However, LiCl-free conditions are critical for studying intrinsic LDA behavior. Purify LDA solutions via filtration or distillation to remove residual LiCl .

Advanced Research Questions

Q. What mechanistic insights explain rate-limiting deaggregation in LDA reactions?

Q. How do mixed aggregates influence autocatalysis in LDA-mediated 1,4-additions?

Autocatalysis arises when lithium enolates (reaction byproducts) form mixed aggregates with LDA. These aggregates deaggregate LDA dimers more efficiently than pure LDA, accelerating substrate binding. Computational models show mixed aggregates have lower activation energies (~8 kcal/mol) compared to LDA dimers (~12 kcal/mol) .

Q. What computational strategies model LDA deaggregation pathways?

Density functional theory (DFT) at the MP2/6-31G(d) level identifies eight distinct minima for LDA dimer dissociation. Conformational isomerism in THF-solvated dimers creates multiple transition states, validated by kinetic isotope effects and variable-temperature NMR .

Q. How do non-equilibrium kinetics complicate rate analysis in LDA reactions?

Under non-equilibrium conditions (e.g., −78°C), LDA aggregation and solvation rates compete with substrate reaction rates. Time-resolved spectroscopy and mathematical modeling (e.g., Scheme 6 in ) are required to deconvolute overlapping steps. Rate laws often exhibit zeroth-order dependence on substrate due to rate-limiting deaggregation .

Methodological Recommendations

- For ortholithiation studies : Use LiCl-free LDA in THF at −78°C and monitor via quench experiments with electrophiles (e.g., trimethylsilyl chloride) .

- For computational modeling : Prioritize solvation effects in DFT calculations, as THF coordination drastically alters transition-state geometries .

- For kinetic analysis : Employ stopped-flow NMR or UV-Vis spectroscopy to capture fast deaggregation events .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.